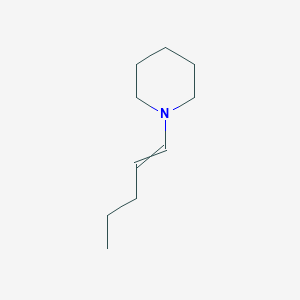

1-(Pent-1-en-1-yl)piperidine

Description

Structure

3D Structure

Properties

CAS No. |

49845-25-2 |

|---|---|

Molecular Formula |

C10H19N |

Molecular Weight |

153.26 g/mol |

IUPAC Name |

1-pent-1-enylpiperidine |

InChI |

InChI=1S/C10H19N/c1-2-3-5-8-11-9-6-4-7-10-11/h5,8H,2-4,6-7,9-10H2,1H3 |

InChI Key |

PABFBVIKZYEEME-UHFFFAOYSA-N |

SMILES |

CCCC=CN1CCCCC1 |

Canonical SMILES |

CCCC=CN1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pent 1 En 1 Yl Piperidine

Alkylation Approaches to N-Substituted Piperidines

The direct alkylation of piperidine (B6355638) presents a classical and straightforward route to the formation of N-substituted piperidines. This method typically involves the reaction of the secondary amine with a halogenated alkene.

Reaction with Halogenated Pentenes

The synthesis of 1-(pent-1-en-1-yl)piperidine can be accomplished through the nucleophilic substitution reaction between piperidine and a halogenated pentene, such as 1-halopent-1-ene. In this reaction, the lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic carbon atom of the pentene bearing the halogen. This results in the displacement of the halide ion and the formation of a new carbon-nitrogen bond. The reaction is a standard SN2 alkylation. makingmolecules.comresearchgate.net

The choice of the halogenated pentene is crucial. While chlorides, bromides, and iodides can all be used, iodides are generally the most reactive, followed by bromides and then chlorides. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid that is formed as a byproduct. Common bases used for this purpose include potassium carbonate or triethylamine. researchgate.net The use of a base is important to prevent the protonation of the piperidine starting material, which would render it non-nucleophilic and halt the reaction.

Optimization of Reaction Conditions and Yields

To achieve optimal yields of 1-(pent-1-en-1-yl)piperidine through alkylation, several reaction parameters can be fine-tuned. The choice of solvent is important; polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are often employed as they can effectively solvate the reactants and facilitate the substitution reaction. researchgate.net

The reaction temperature can also be adjusted to control the rate of reaction. While some alkylations proceed readily at room temperature, others may require heating to achieve a reasonable rate. researchgate.net However, excessive heating should be avoided as it can lead to side reactions and decomposition of the product. The slow addition of the alkyl halide to a solution of piperidine can help to minimize the formation of quaternary ammonium (B1175870) salts, which can occur if the N-alkylated product reacts further with another molecule of the alkyl halide. researchgate.net

The stoichiometry of the reactants is another key factor. Using a slight excess of piperidine can help to ensure that the halogenated pentene is fully consumed and can also act as the base to neutralize the acid byproduct. researchgate.net After the reaction is complete, the product can be isolated and purified using standard techniques such as extraction and distillation.

Enamine Formation Strategies

An alternative and widely used method for the synthesis of 1-(pent-1-en-1-yl)piperidine is through the formation of an enamine from piperidine and a suitable carbonyl compound. makingmolecules.comwikipedia.org Enamines are the nitrogen analogs of enols and are valuable intermediates in organic synthesis. wikipedia.org

Condensation Reactions with Pentanal or Related Aldehydes

The most direct enamine formation strategy for synthesizing 1-(pent-1-en-1-yl)piperidine involves the condensation reaction of piperidine with pentanal. wikipedia.orgyoutube.com This reaction is typically acid-catalyzed and proceeds by the nucleophilic addition of piperidine to the carbonyl carbon of pentanal. masterorganicchemistry.comchemistrysteps.com The initial addition product is a carbinolamine, also known as a hemiaminal. wikipedia.orgacs.org

This carbinolamine intermediate then undergoes dehydration, which is the rate-determining step, to form an iminium ion. acs.org Subsequent deprotonation of the α-carbon (the carbon adjacent to the carbon-nitrogen double bond) by a weak base, which can be another molecule of piperidine, leads to the formation of the enamine product, 1-(pent-1-en-1-yl)piperidine, and water. youtube.comchemistrysteps.com To drive the equilibrium towards the product, the water formed during the reaction is often removed, for example, by azeotropic distillation using a Dean-Stark apparatus or by the use of a dehydrating agent. masterorganicchemistry.comcambridge.org

Mechanistic Considerations in Enamine Synthesis

The mechanism of enamine formation begins with the protonation of the carbonyl oxygen of the aldehyde, which increases its electrophilicity. masterorganicchemistry.com The secondary amine, piperidine, then acts as a nucleophile and attacks the carbonyl carbon. makingmolecules.com A series of proton transfers follows, leading to the formation of the carbinolamine intermediate. makingmolecules.com

Protonation of the hydroxyl group of the carbinolamine makes it a good leaving group (water). masterorganicchemistry.com The departure of water generates a resonance-stabilized iminium ion. chemistrysteps.comacs.org Since piperidine is a secondary amine, the nitrogen atom in the iminium ion does not have a proton to lose to form a neutral imine. chemistrysteps.com Instead, a proton is removed from the adjacent carbon atom, leading to the formation of the carbon-carbon double bond of the enamine. youtube.comchemistrysteps.com The rate of enamine formation is dependent on several factors, including the basicity of the amine and the steric hindrance of both the amine and the aldehyde. cambridge.org The reaction is also pH-dependent, with the optimal pH typically being mildly acidic (around 4-5) to facilitate both the initial nucleophilic attack and the subsequent dehydration step. libretexts.org

Reactivity Profiles and Transformational Chemistry of 1 Pent 1 En 1 Yl Piperidine

Electrophilic Reaction Pathways

The electron-rich nature of the β-carbon of 1-(pent-1-en-1-yl)piperidine makes it susceptible to attack by a variety of electrophiles. These reactions typically proceed through an initial electrophilic addition to the β-carbon, forming a cationic iminium intermediate, which can then be further transformed.

Alkylation Reactions and Regioselectivity

Enamines, such as 1-(pent-1-en-1-yl)piperidine, readily undergo alkylation with electrophilic alkylating agents. masterorganicchemistry.comwikipedia.org This reaction, often a key step in the renowned Stork enamine synthesis, allows for the formation of new carbon-carbon bonds at the α-position of the parent carbonyl compound (pentanal in this case) after hydrolysis of the alkylated enamine. wikipedia.orgcambridge.org

The alkylation of 1-(pent-1-en-1-yl)piperidine is expected to be highly regioselective. The nucleophilic attack occurs at the β-carbon of the enamine, which corresponds to the α-carbon of the original aldehyde. willingdoncollege.ac.in This regioselectivity is a direct consequence of the electronic nature of the enamine, where the resonance contribution places a partial negative charge on the β-carbon. masterorganicchemistry.com The reaction typically proceeds with activated alkyl halides, such as allylic, benzylic, or propargylic halides. cambridge.org

| Alkylating Agent | Product after Alkylation and Hydrolysis | Regioselectivity |

| Methyl Iodide | 2-Methylpentanal | High for α-alkylation |

| Benzyl Bromide | 2-Benzylpentanal | High for α-alkylation |

| Allyl Bromide | 2-Allylpentanal | High for α-alkylation |

This table presents expected products based on the general reactivity of enamines.

Acylation Reactions and Product Diversification

Similar to alkylation, 1-(pent-1-en-1-yl)piperidine can be acylated using various acylating agents, such as acyl halides or acid anhydrides. willingdoncollege.ac.in This reaction leads to the formation of 1,3-dicarbonyl compounds upon hydrolysis of the initially formed acylated enamine. cambridge.org The acylation also occurs at the nucleophilic β-carbon. This method provides a versatile route to a wide range of dicarbonyl compounds, which are valuable precursors in many organic syntheses. The choice of the acylating agent allows for the introduction of diverse acyl groups, leading to significant product diversification.

| Acylating Agent | Product after Acylation and Hydrolysis | Product Class |

| Acetyl Chloride | 3-Oxoheptanal | β-Keto aldehyde |

| Benzoyl Chloride | 3-Oxo-3-phenylpropanal | β-Keto aldehyde |

| Ethyl Chloroformate | Ethyl 2-formylpentanoate | β-Keto ester |

This table illustrates the diversification of products based on the choice of acylating agent, following the principles of enamine acylation.

[2+2] and [4+2] Cycloaddition Chemistry

Enamines are known to participate in cycloaddition reactions, acting as the electron-rich component. 1-(Pent-1-en-1-yl)piperidine is expected to undergo [2+2] cycloadditions with electron-deficient alkenes and alkynes, leading to the formation of four-membered rings. nih.govasianpubs.orgtandfonline.com These reactions often proceed through a stepwise mechanism involving a zwitterionic intermediate. The resulting cyclobutane (B1203170) or cyclobutene (B1205218) derivatives can be valuable synthetic intermediates.

Furthermore, enamines can act as the 2π component in [4+2] cycloaddition reactions (Diels-Alder type reactions). oup.comnih.gov When reacted with suitable dienes, 1-(pent-1-en-1-yl)piperidine can form six-membered rings. The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of both the enamine and the diene. N-alkenyl iminium ions, which can be generated from enamines, are also known to participate in [4+2] cycloadditions. nih.govnih.govacs.org

| Cycloaddition Type | Reactant | Expected Product Core Structure |

| [2+2] | Nitroalkene | Substituted cyclobutane |

| [2+2] | Acetylenedicarboxylate | Substituted cyclobutene |

| [4+2] | Electron-deficient diene | Substituted cyclohexene |

This table provides a general overview of the expected cycloaddition pathways for 1-(pent-1-en-1-yl)piperidine.

Nucleophilic Reaction Pathways

The nucleophilic character of the β-carbon of 1-(pent-1-en-1-yl)piperidine is the cornerstone of its utility in forming new carbon-carbon bonds. This nucleophilicity drives reactions with a variety of electrophilic partners.

Reactions with Carbonyl Compounds (e.g., Stork Enamine Alkylation)

The general mechanism involves:

Formation of the enamine from pentanal and piperidine (B6355638).

Nucleophilic attack of the enamine's β-carbon on an alkylating or acylating agent.

Hydrolysis of the resulting iminium salt to yield the α-substituted pentanal.

Conjugate Addition Reactions

Enamines are excellent nucleophiles for conjugate addition (Michael-type) reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors. masterorganicchemistry.com 1-(Pent-1-en-1-yl)piperidine is expected to add to electrophilic alkenes in a 1,4-fashion, leading to the formation of a new carbon-carbon bond at the β-position of the Michael acceptor. acs.org Subsequent hydrolysis of the enamine functionality would yield a 1,5-dicarbonyl compound or a related derivative. This reaction is a powerful tool for the construction of complex molecular frameworks. The reactivity and success of the conjugate addition depend on the nature of the Michael acceptor and the reaction conditions.

| Michael Acceptor | Product after Conjugate Addition and Hydrolysis |

| Methyl vinyl ketone | 2-(3-Oxobutyl)pentanal |

| Acrylonitrile | 4-Formylheptanedinitrile |

| Diethyl maleate | Diethyl 2-(1-formylbutyl)succinate |

This table shows the expected outcomes of conjugate addition reactions involving 1-(pent-1-en-1-yl)piperidine based on established enamine reactivity.

Isomerization Studies and Stereochemical Outcomes

The structure of 1-(pent-1-en-1-yl)piperidine allows for significant stereochemical complexity, primarily centered around the carbon-carbon double bond of the pentenyl group.

Geometric Isomerism (Z/E) of the Pentenyl Moiety

The double bond in 1-(pent-1-en-1-yl)piperidine is located between the first and second carbon atoms of the pentenyl chain. This double bond is substituted with four different groups:

At the C1 position: a piperidine ring and a hydrogen atom.

At the C2 position: an ethyl group and a hydrogen atom.

This substitution pattern gives rise to geometric isomerism, where two distinct spatial arrangements of the atoms, known as (E) and (Z) isomers, are possible. libretexts.org The designation of these isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

(Z)-isomer : The (Z) configuration (from the German zusammen, meaning "together") occurs when the higher-priority substituents on each carbon of the double bond are on the same side. libretexts.org

(E)-isomer : The (E) configuration (from the German entgegen, meaning "opposite") occurs when the higher-priority substituents on each carbon of the double bond are on opposite sides. libretexts.org

The thermodynamic stability of these isomers can be influenced by steric hindrance between the substituents. Often, the (E)-isomer, where the larger groups are further apart, is thermodynamically more stable than the (Z)-isomer. acs.orgunito.it However, the kinetic product distribution can differ and may favor the less stable isomer depending on the reaction pathway. unito.itmanchester.ac.uk

Influence of Catalysis on Isomer Distribution

The ratio of (Z) to (E) isomers of 1-(pent-1-en-1-yl)piperidine can be significantly influenced by the use of catalysts, which can promote the isomerization of related starting materials or interconvert the enamine isomers themselves.

Transition metal complexes are widely used to catalyze the isomerization of alkenes. Research on the isomerization of 1-(pent-4-en-1-yl)piperidine hydrochloride, a precursor that rearranges to form the hydrochloride salt of 1-(pent-1-en-1-yl)piperidine, provides specific insight. Using an air-stable molybdenum(0) complex with p-toluenesulfonic acid (TsOH) as a co-catalyst, the reaction yielded the product with a specific isomer ratio. acs.org In contrast, other catalyst systems, such as those based on iridium, have been shown to favor the (E) isomer with high selectivity in the isomerization of other terminal alkenes. acs.org

The choice of catalyst is therefore a critical factor in controlling the stereochemical outcome of reactions forming or modifying enamines. Rhodium(I)-based catalysts, for example, have been reported to selectively produce (Z)-enamines from the isomerization of certain N-allylamines. researchgate.net Furthermore, photochemical methods using photosensitizers offer an alternative strategy for controlling E/Z isomerization in enamine systems. nih.govtsinghua.edu.cnchemrxiv.org

| Starting Material | Catalyst System | Product | Isomer Ratio (Z:E) | Yield | Source |

|---|---|---|---|---|---|

| 1-(Pent-4-en-1-yl)piperidine hydrochloride | 0.5 mol % Molybdenum(0) complex + 5 mol % TsOH | 1-(Pent-1-en-1-yl)piperidine hydrochloride | 1.3:1 | 79% | acs.org |

Hydrolysis and Enamine Stability in Diverse Chemical Environments

Enamines are generally regarded as reactive intermediates, and their stability is highly dependent on the chemical environment. ub.edu As a tertiary enamine, 1-(pent-1-en-1-yl)piperidine is incapable of tautomerizing to an imine, a pathway available to primary and secondary enamines, which contributes to its relative stability under specific conditions. acs.org However, it remains susceptible to hydrolysis, particularly in the presence of aqueous acid. masterorganicchemistry.comlibretexts.org

The hydrolysis of 1-(pent-1-en-1-yl)piperidine is a reversible reaction that regenerates the parent carbonyl compound (pentan-2-one) and the secondary amine (piperidine). libretexts.org The mechanism is effectively the reverse of enamine formation and proceeds through several key steps under acidic conditions: chemistrysteps.comorgoreview.comyoutube.com

Protonation : The reaction begins with the protonation of the enamine at the α-carbon of the double bond. This step is often rate-limiting in weakly acidic solutions. acs.orgacs.org

Iminium Ion Formation : This protonation creates a resonance-stabilized iminium ion, which is a key electrophilic intermediate.

Nucleophilic Attack : A water molecule acts as a nucleophile and attacks the electrophilic carbon of the iminium ion, forming a tetrahedral carbinolamine intermediate. makingmolecules.com

Proton Transfer : A proton is transferred from the oxygen to the nitrogen atom, converting the piperidine moiety into a good leaving group.

Elimination : The lone pair on the hydroxyl oxygen facilitates the elimination of the neutral piperidine molecule, resulting in a protonated carbonyl group.

Deprotonation : Finally, deprotonation of the oxonium ion by a base (such as water or the released piperidine) yields the final ketone product, pentan-2-one.

| Factor | Condition Promoting Stability | Condition Promoting Instability (Hydrolysis) | Source |

|---|---|---|---|

| pH | Basic to neutral (anhydrous) | Acidic | acs.orgacs.org |

| Water Content | Anhydrous environment | Presence of water | masterorganicchemistry.comlibretexts.org |

| Structural Feature | Tertiary enamine (no N-H bond prevents imine tautomerization) | Resonance structure allows for nucleophilic character at the α-carbon, which is the site of initial protonation for hydrolysis. | acs.orgmasterorganicchemistry.com |

Theoretical and Computational Investigations of 1 Pent 1 En 1 Yl Piperidine

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.netunito.it For piperidine (B6355638) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide valuable insights into molecular geometry, stability, and reactivity. rsc.orgbohrium.com

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's chemical behavior. researchgate.net

The HOMO, representing the electron-donating ability of a molecule, and the LUMO, indicating its electron-accepting capacity, are crucial for understanding reaction mechanisms. bohrium.comresearchgate.net In enamines like 1-(pent-1-en-1-yl)piperidine, the nitrogen lone pair and the π-system of the double bond significantly influence the HOMO. The energy of the HOMO is related to the ionization potential, while the LUMO energy is associated with the electron affinity. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the kinetic stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. researchgate.netbenthamdirect.com

For instance, in related piperidine derivatives, the HOMO is often localized on the piperidine ring and the adjacent substituent, while the LUMO is distributed over the broader molecular framework. researchgate.net This distribution dictates the sites of electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital (FMO) Properties of a Representative Piperidine Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: The values presented are hypothetical for illustrative purposes and would require specific DFT calculations for 1-(pent-1-en-1-yl)piperidine.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule, which can be quantified through atomic charges and visualized using electrostatic potential (ESP) maps, is fundamental to understanding its intermolecular interactions and reactive sites. bohrium.combenthamdirect.com In piperidine enamines, the nitrogen atom of the piperidine ring and the α-carbon of the pentenyl group are expected to have significant partial negative charges, making them susceptible to electrophilic attack. Conversely, the β-carbon of the pentenyl chain is likely to be more electrophilic.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of charge distribution and bonding interactions. rsc.orgresearchgate.net For similar enamines, NBO analysis has been used to understand the stabilization arising from electron delocalization and hyperconjugative interactions. rsc.orgrsc.org

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is crucial to its function and reactivity. libretexts.org Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. libretexts.orglasalle.edu

Ring Puckering and Substituent Effects on Piperidine Conformation

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. ic.ac.uk The orientation of substituents on the ring, whether axial or equatorial, significantly impacts the molecule's stability. Large substituents generally prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. ic.ac.uk The presence of the pent-1-en-1-yl group at the nitrogen atom will influence the conformational equilibrium of the piperidine ring. The steric bulk and electronic nature of this substituent will dictate the preferred chair conformation and the barrier to ring inversion.

Rotational Barriers of the Pentenyl Side Chain

Rotation around the C-N bond and the C-C single bonds within the pentenyl side chain gives rise to various conformers. The barrier to rotation around the N-C(vinyl) bond in enamines is a key factor in their reactivity and stereochemistry. cdnsciencepub.com Computational studies on similar systems have shown that both ground and excited state rotational energy barriers can be calculated using DFT. nih.govacs.org For instance, the rotational barrier around the bond connecting a vinyl group to an aromatic system can be in the range of 5-9 kcal/mol in the ground and excited states, respectively. nih.gov The planarity of the enamine system, which is influenced by these rotational barriers, is crucial for effective p-π conjugation between the nitrogen lone pair and the double bond.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. acs.org DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed step-by-step description of the reaction pathway. acs.orgresearchgate.net

For enamines, a common reaction is the Diels-Alder cycloaddition. acs.orgnih.gov Computational studies have shown that the mechanism of such reactions can be highly dependent on the solvent. acs.orgnih.gov For example, the reaction of an enamine with a 1,2,4,5-tetrazine (B1199680) can proceed through a conventional C3/C6 cycloaddition in methanol, but a formal N1/N4 cycloaddition in a solvent like hexafluoroisopropanol (HFIP). acs.orgnih.gov These studies reveal the formation of zwitterionic intermediates and highlight the role of the solvent in stabilizing these species. acs.org The calculated free energy barriers for different pathways can predict the favored product under specific conditions. acs.org

Another important reaction of enamines is their oxidation. researchgate.net Computational investigations into the oxidation of enamines by reagents like TEMPO have detailed the free energy profiles and identified the rate-determining steps. researchgate.net These studies can differentiate between various possible reaction pathways, such as hydrogen abstraction from different sites. researchgate.net

Transition State Analysis for Key Transformations

The reactivity of enamines is characterized by several key transformations, including lithiation, cycloaddition, and hydrolysis. Computational chemistry, particularly density functional theory (DFT), has been instrumental in elucidating the transition states of these reactions for structurally related enamines.

Lithiation:

Ab initio calculations on the lithiation of vinylamines reveal that these reactions typically proceed through a cyclic transition state. acs.orgresearchgate.net The regioselectivity of deprotonation is not primarily dictated by the stability of the resulting anion but rather by the favorable coordination of the lithium cation with the enamine's nitrogen atom and the developing negative charge on the carbon atom. acs.orgresearchgate.net This suggests that for 1-(pent-1-en-1-yl)piperidine, lithiation would likely occur via a transition state where the lithium atom is coordinated to both the nitrogen of the piperidine ring and the carbon atoms of the double bond. The geometry of this transition state is crucial in determining which proton is abstracted. Studies on related systems indicate an almost collinear arrangement of the anion, the proton being abstracted, and the base in the transition state. acs.org

Cycloaddition Reactions:

Enamines are versatile partners in cycloaddition reactions. Theoretical studies have shed light on the mechanisms and selectivities of these transformations.

[2+2] Cycloaddition with Nitroalkenes: Computational investigations at the M06-2X level of theory on the reaction between enamines and nitroalkenes suggest the formation of a cyclobutane (B1203170) intermediate. nih.govacs.org The transition state leading to the thermodynamically more stable all-trans cyclobutane has been found to be kinetically favored as well. nih.govacs.org This implies that the reaction of 1-(pent-1-en-1-yl)piperidine with a nitroalkene would likely proceed through a transition state that minimizes steric interactions, leading to a specific stereoisomer of the resulting cyclobutane. The energy difference between competing transition states can be significant, dictating the product distribution. nih.govacs.org

[3+2] Cycloaddition with Azides: DFT calculations (M06-2X) on the cycloaddition of phenyl azide (B81097) with enamines derived from piperidine, morpholine, and pyrrolidine (B122466) have shown that these reactions are concerted but proceed through asynchronous transition states. researchgate.netresearchgate.net A key factor influencing the reactivity is the distortion energy required to planarize the amine ring in the transition state. researchgate.net For enamines derived from pyrrolidine, which can planarize with a lower energy penalty, the reaction is faster compared to those derived from piperidine. researchgate.net This suggests that the transition state for the reaction of 1-(pent-1-en-1-yl)piperidine with an azide would involve a partially planarized piperidine ring.

[3+2] Cycloaddition with Diazoalkanes: Theoretical studies on the reaction of enamines with diazoacetates have indicated that a stepwise mechanism is energetically more favorable than a concerted one. nih.gov The reaction is initiated by the nucleophilic attack of the enamine on the diazo compound, leading to a zwitterionic intermediate. nih.gov The transition state for this initial step is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the enamine and the Lowest Unoccupied Molecular Orbital (LUMO) of the diazoalkane. nih.gov

Aldol (B89426) Reactions:

DFT (B3LYP) studies on amine-catalyzed aldol reactions, which proceed via enamine intermediates, have characterized the transition states as having a half-chair conformation. nih.gov For primary enamines, hydrogen bonding in the transition state facilitates proton transfer, leading to lower activation energies compared to secondary enamines. nih.gov

Table 1: Representative Calculated Transition State Data for Model Enamine Reactions

| Reaction | Model Enamine | Reactant | Computational Method | Calculated Parameter | Value | Reference |

| [2+2] Cycloaddition | Pyrrolidine-propanal enamine | (E)-1-nitropropene | M06-2X/6-311+G(d,p) | ΔG‡ | 14.4 kcal/mol | nih.govacs.org |

| [3+2] Cycloaddition | Acetophenone-pyrrolidine enamine | Phenyl azide | M06-2X/6-311+G(d,p) | Distortion Energy | 28.7 kcal/mol | researchgate.net |

| [3+2] Cycloaddition | Acetophenone-piperidine enamine | Phenyl azide | M06-2X/6-311+G(d,p) | Distortion Energy | 31.8 kcal/mol | researchgate.net |

| Enamine Formation | (S)-aldehyde + (S)-amine | - | DFT | ΔΔG‡ (E- vs Z-enamine) | 4.6 kcal/mol | researchgate.net |

Note: The data presented are for model systems and serve to illustrate the types of computational insights available for enamine reactivity. Specific values for 1-(Pent-1-en-1-yl)piperidine would require dedicated calculations.

Kinetic Studies and Rate Constant Predictions

While experimental kinetic data for reactions of 1-(pent-1-en-1-yl)piperidine are scarce, computational methods can predict rate constants and provide insights into the factors that govern reaction rates.

The rate of a chemical reaction is exponentially related to the activation energy (ΔG‡) of the transition state. Therefore, the computational analysis of transition state energies, as discussed in the previous section, directly informs kinetic predictions. For instance, the lower distortion energy required to planarize the pyrrolidine ring compared to the piperidine ring in the transition state of the reaction with phenyl azide translates to a faster reaction rate for the pyrrolidine-derived enamine. researchgate.net

Factors Influencing Reaction Rates:

Stereoelectronic Effects: The alignment of the nitrogen lone pair with the π-system of the double bond is crucial for the nucleophilicity of the enamine and thus its reaction rate. acs.org Computational studies have shown that conformations that maximize this overlap are more reactive. acs.org

Steric Hindrance: Steric interactions in the transition state can significantly increase the activation energy and slow down the reaction rate. This is evident in the differing reactivities of enamines derived from various cyclic amines. acs.orgacs.org

Solvent Effects: The polarity of the solvent can influence the stability of charged or polar transition states, thereby affecting the reaction rate. researchgate.net

Quantitative Predictions:

For certain classes of reactions, quantitative predictions of rate constants are possible using linear free-energy relationships. For example, the rates of reactions between electrophiles and nucleophiles, including enamines, can often be described by the equation log k = sN(E + N), where E is an electrophilicity parameter, and N and sN are nucleophilicity and sensitivity parameters for the enamine. beilstein-journals.orgresearchgate.net By computationally or experimentally determining these parameters for a given enamine, its reactivity towards a wide range of electrophiles can be predicted.

Kinetic studies on the reaction of enamines with methyl diazoacetate, followed by time-resolved ¹H NMR spectroscopy, have allowed for the determination of second-order rate constants (k₂). nih.gov These experimental values can then be correlated with computationally derived activation barriers to validate the theoretical models.

Table 2: Representative Kinetic Data for Model Enamine Reactions

| Reaction Type | Model System | Method | Rate Constant (k) / Parameter | Value | Reference |

| Cycloaddition | 1-(N-pyrrolidino)cyclohexene + Methyl diazoacetate | ¹H NMR Spectroscopy | k₂ (at -40 °C) | (2.1 ± 0.2) x 10⁻³ M⁻¹s⁻¹ | nih.gov |

| Cycloaddition | Pyrrolidine-propanal enamine + (E)-1-nitropropene | M06-2X Calculation | ΔΔG‡ (kinetic preference) | 2.2 kcal/mol | nih.govacs.org |

| Decarboxylation | General Carbanion Formation | No Barrier Theory | Predicted Rate Constants | Spans a wide range | cdnsciencepub.com |

Note: This table provides examples of kinetic data obtained for related enamine systems. The prediction of precise rate constants for 1-(Pent-1-en-1-yl)piperidine would necessitate specific experimental and computational studies.

Applications and Role in Complex Organic Synthesis

As a Synthetic Intermediate in Heterocyclic Chemistry

The enamine functionality of 1-(pent-1-en-1-yl)piperidine is a powerful tool for the synthesis of various heterocyclic systems. Through [4+2] cycloaddition reactions (Diels-Alder type reactions), it can react with electron-deficient dienophiles to construct substituted piperidine-fused or piperidine-containing six-membered rings. For instance, reaction with an α,β-unsaturated ketone or ester could hypothetically lead to the formation of a tetrahydropyran (B127337) or dihydropyran ring fused to the piperidine (B6355638) core, a common scaffold in natural products.

Moreover, 1,3-dipolar cycloadditions with dipoles such as nitrones or nitrile oxides could furnish five-membered heterocyclic rings like isoxazolidines or isoxazolines, respectively. These reactions would introduce further complexity and functionality, paving the way for the synthesis of novel chemical entities. The general reactivity of piperidine derivatives in cyclization reactions is well-documented, supporting the potential of 1-(pent-1-en-1-yl)piperidine as a versatile intermediate in this context. mdpi.com

Utility in Carbon-Carbon Bond Forming Reactions

One of the most significant applications of enamines like 1-(pent-1-en-1-yl)piperidine is in the formation of carbon-carbon bonds, a cornerstone of organic synthesis. The nucleophilic α-carbon of the enamine readily attacks a wide range of electrophiles.

Alkylation: The reaction of 1-(pent-1-en-1-yl)piperidine with alkyl halides is a classic example of its utility. This process, known as the Stork enamine alkylation, would result in the formation of a new carbon-carbon bond at the α-position to the original carbonyl group (of pentanal). Subsequent hydrolysis of the resulting iminium salt would yield a 2-alkylpentanal. This method provides a powerful alternative to the direct alkylation of enolates, often plagued by issues of polyalkylation and self-condensation.

Acylation: Similarly, acylation with acyl halides or anhydrides would introduce an acyl group at the α-position, leading to the formation of 1,3-dicarbonyl compounds after hydrolysis. These products are valuable intermediates for the synthesis of a wide array of more complex molecules, including heterocycles like pyrazoles and isoxazoles.

Michael Addition: As a soft nucleophile, 1-(pent-1-en-1-yl)piperidine is an excellent Michael donor. Its reaction with α,β-unsaturated carbonyl compounds (Michael acceptors) would result in the formation of a 1,5-dicarbonyl compound after hydrolysis of the intermediate enamine. This conjugate addition is a highly efficient method for constructing complex carbon skeletons.

| Reaction Type | Electrophile | Intermediate | Final Product (after hydrolysis) |

| Alkylation | Methyl Iodide | 2-(Iodomethyl)-1-(pent-1-en-1-yl)piperidinium | 2-Methylpentanal |

| Acylation | Acetyl Chloride | 2-Acetyl-1-(pent-1-en-1-yl)piperidinium chloride | 3-Oxoheptanal |

| Michael Addition | Methyl vinyl ketone | 1-(1-(3-Oxobutyl)pent-1-en-1-yl)piperidinium | Heptane-2,6-dione |

Note: The products listed are hypothetical and based on established reactivity patterns of enamines.

Precursor in the Synthesis of Bioactive Molecules (Hypothetical)

The piperidine ring is a ubiquitous structural motif in a vast number of biologically active compounds and natural products, including alkaloids. researchgate.netresearchgate.net Given this prevalence, 1-(pent-1-en-1-yl)piperidine represents a hypothetical starting point for the synthesis of novel, potentially bioactive molecules.

By applying the carbon-carbon bond-forming reactions discussed previously, one could envision the elaboration of the pentenyl side chain to incorporate pharmacophoric features. For example, a carefully chosen sequence of alkylation, acylation, and cyclization reactions could lead to the construction of complex polycyclic structures resembling known alkaloids. The functionalized piperidine ring serves as a key building block in many pharmaceutical agents. mdpi.comrsc.org The introduction of the pentenyl group offers a reactive handle for further molecular diversification.

For instance, an intramolecular Heck reaction, if a suitable halide were introduced onto the piperidine ring, could lead to the formation of fused bicyclic systems. Alternatively, ring-closing metathesis of a diene, formed by the introduction of another unsaturated substituent, could lead to the formation of larger macrocyclic structures containing the piperidine moiety. While no specific bioactive molecules have been synthesized directly from 1-(pent-1-en-1-yl)piperidine to date in published literature, its potential as a versatile precursor is evident from the known reactivity of enamines and the importance of the piperidine scaffold in medicinal chemistry. evitachem.com

Catalytic Roles (e.g., Organocatalysis via Enamine Activation)

In recent years, organocatalysis has emerged as a powerful third pillar of catalysis, alongside metal and enzyme catalysis. Enamine catalysis, a cornerstone of organocatalysis, involves the reversible formation of an enamine between a chiral secondary amine catalyst and a carbonyl compound. google.com While 1-(pent-1-en-1-yl)piperidine is a pre-formed enamine and not a catalyst itself, its study provides insight into the intermediates of such catalytic cycles.

The reactions of 1-(pent-1-en-1-yl)piperidine with various electrophiles mirror the key steps in enamine catalysis. For example, the reaction with an electrophile demonstrates the nucleophilic activation of the carbonyl compound. In an organocatalytic cycle, a chiral amine would react with an aldehyde or ketone to form a chiral enamine, which would then react stereoselectively with an electrophile. acs.org

The study of the reactivity and stereoselectivity of reactions involving achiral enamines like 1-(pent-1-en-1-yl)piperidine can provide valuable baseline data for the development of new chiral amine catalysts. Understanding the factors that govern the reactivity of the enamine double bond is crucial for designing catalysts that can effectively control the stereochemical outcome of a reaction.

Advanced Research Methodologies Applied to 1 Pent 1 En 1 Yl Piperidine

In-situ Spectroscopic Monitoring of Reactions

The formation of 1-(pent-1-en-1-yl)piperidine from the condensation of pentanal and piperidine (B6355638) is a dynamic process involving the formation of a carbinolamine intermediate before dehydration to the final enamine product. Traditional offline analytical methods may fail to capture the transient nature of these intermediates. Process Analytical Technology (PAT), however, offers real-time insights into the reaction progress. pharmoutsourcing.commt.comnih.govrsc.orgresearchgate.net In-situ spectroscopic techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for monitoring the concentrations of reactants, intermediates, and products as the reaction unfolds. nih.govuni-koeln.demanchester.ac.ukuni-regensburg.deresearchgate.netacs.org

In the context of synthesizing 1-(pent-1-en-1-yl)piperidine, an in-situ FTIR probe would allow for the continuous tracking of key vibrational bands. For instance, the disappearance of the C=O stretching band of pentanal and the appearance of the C=C stretching band of the enamine can be monitored to determine reaction kinetics. rsc.org Similarly, in-situ NMR spectroscopy can provide detailed structural information and quantification of all species in the reaction mixture without the need for sampling. nih.govmanchester.ac.ukacs.org This is invaluable for understanding the equilibrium between the reactants, the carbinolamine intermediate, and the final enamine product.

Table 1: Hypothetical In-situ Spectroscopic Data for the Formation of 1-(Pent-1-en-1-yl)piperidine

| Species | Spectroscopic Technique | Characteristic Signal (Hypothetical) | Observation |

| Pentanal | FTIR | ~1730 cm⁻¹ (C=O stretch) | Decrease in intensity over time |

| Piperidine | FTIR | ~3300 cm⁻¹ (N-H stretch) | Decrease in intensity over time |

| Carbinolamine Intermediate | NMR | δ ~4.5-5.5 ppm (CH-OH) | Appears and then decreases in concentration |

| 1-(Pent-1-en-1-yl)piperidine | FTIR | ~1650 cm⁻¹ (C=C stretch) | Increase in intensity over time |

| 1-(Pent-1-en-1-yl)piperidine | NMR | δ ~5.5-6.5 ppm (vinylic protons) | Increase in intensity over time |

This table presents hypothetical data based on typical spectroscopic values for the functional groups involved.

Flow Chemistry and Continuous Processing Approaches

The synthesis of enamines can be significantly improved by employing flow chemistry, a technique where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor. rsc.orgvapourtec.comcardiff.ac.ukmdpi.com This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved safety, and easier scalability.

For the synthesis of 1-(pent-1-en-1-yl)piperidine, a continuous flow setup would typically involve pumping streams of pentanal and piperidine into a mixing zone, followed by passage through a heated reactor coil. The precise control of residence time within the reactor allows for the optimization of the reaction to maximize the formation of the enamine while minimizing potential side reactions. The product stream can then be directed to an in-line purification module, enabling a fully continuous process from reactants to the purified product.

Table 2: Illustrative Flow Chemistry Parameters for the Synthesis of 1-(Pent-1-en-1-yl)piperidine

| Parameter | Value | Rationale |

| Reactor Type | Packed-bed reactor with a mild Lewis acid catalyst | To facilitate the dehydration of the carbinolamine intermediate. |

| Temperature | 60-100 °C | To provide sufficient energy for the reaction while minimizing thermal degradation. |

| Residence Time | 5-15 minutes | Optimized to achieve high conversion without significant byproduct formation. |

| Solvent | Toluene | To azeotropically remove water and drive the equilibrium towards the enamine. |

| Stoichiometry | Slight excess of piperidine | To ensure complete conversion of the aldehyde. |

This table outlines a plausible set of conditions for the continuous synthesis of 1-(pent-1-en-1-yl)piperidine.

Asymmetric Catalysis with Chiral Analogues or Auxiliary Systems

The double bond of enamines like 1-(pent-1-en-1-yl)piperidine can be a prochiral center, and the introduction of chirality is a key goal in many synthetic applications. Asymmetric catalysis provides a powerful tool to achieve this, often employing chiral auxiliaries, catalysts, or ligands to control the stereochemical outcome of subsequent reactions. d-nb.infochemrxiv.orgacs.orgsfu.carug.nl

In the context of 1-(pent-1-en-1-yl)piperidine, a chiral auxiliary could be incorporated into the piperidine ring, or a chiral catalyst could be used to direct the addition of an electrophile to one face of the enamine double bond. For example, using a chiral piperidine derivative, such as one derived from a natural amino acid, to form the enamine would create a chiral environment around the double bond. Subsequent reactions, such as alkylation or Michael addition, would then proceed with a diastereomeric preference, leading to an enantiomerically enriched product after removal of the auxiliary.

Another approach involves the use of a chiral catalyst, such as a chiral Brønsted acid or a chiral metal complex, which can associate with the enamine and direct the approach of an incoming electrophile. nih.gov This strategy avoids the need to pre-install and later remove a chiral auxiliary.

Table 3: Representative Chiral Auxiliaries and Expected Outcomes in Asymmetric Reactions of Enamines

| Chiral Auxiliary/Catalyst System | Type of Asymmetric Reaction | Expected Stereochemical Outcome |

| (S)-2-(Methoxymethyl)pyrrolidine derived enamine | Alkylation with an electrophile | High diastereoselectivity, leading to a specific enantiomer after auxiliary removal. |

| Chiral Phosphoric Acid (e.g., TRIP) | Michael addition of the enamine to a nitro-olefin | High enantioselectivity (e.g., >90% ee) for the formation of a new stereocenter. |

| Chiral Diamine-Metal Complex | Conjugate addition to an enone | Formation of a chiral product with a specific absolute configuration. |

This table provides examples of how asymmetric catalysis could be applied to reactions of enamines, with expected high levels of stereocontrol.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

While traditional methods for enamine synthesis are well-established, the future of synthesizing 1-(pent-1-en-1-yl)piperidine lies in the development of more efficient, selective, and versatile routes. Current research in the broader field of piperidine (B6355638) synthesis points toward several promising directions. mdpi.com

One key area is the use of metal-catalyzed reactions. Gold(I)-catalyzed intramolecular dearomatization/cyclization and palladium-catalyzed asymmetric allylic substitution cascades have shown success in creating complex piperidine structures. mdpi.com Adapting these catalytic systems could provide novel entries to functionalized precursors of 1-(pent-1-en-1-yl)piperidine. For instance, a strategy involving the vinylogous Mannich-type reaction (VMR) has been effective for the stereoselective synthesis of polyfunctional piperidines and could be adapted for this target molecule. rsc.org

Furthermore, multicomponent reactions offer an atom-economical approach to building molecular complexity in a single step. tandfonline.com Designing a multicomponent reaction that brings together piperidine, a pentanal equivalent, and other functionalities could lead to a highly efficient synthesis of 1-(pent-1-en-1-yl)piperidine derivatives. Another avenue involves the cyclization of precursors like pent-4-en-1-amine, which can be formed from lysine (B10760008) in the presence of sugars through a carbonyl-assisted decarboxylative deamination reaction. researchgate.net

| Synthetic Strategy | Potential Advantage | Relevant Research |

| Metal-Catalyzed Cyclization | High stereoselectivity and functional group tolerance. | Gold(I) and Palladium(II) catalysis in piperidine synthesis. mdpi.com |

| Vinylogous Mannich Reaction | Stereoselective formation of substituted piperidines. | Assembly of multi-substituted chiral piperidine-based compounds. rsc.org |

| Multicomponent Reactions | High atom economy and operational simplicity. | Copper-catalyzed N-arylation of piperidine. tandfonline.com |

| Biomimetic Cyclization | Use of readily available bio-based precursors. | Cyclization of pent-4-en-1-amine from lysine. researchgate.net |

Exploration of Untapped Reactivity Modes

The reactivity of 1-(pent-1-en-1-yl)piperidine is largely defined by the nucleophilic character of its β-carbon atom and the electrophilicity of the iminium ion intermediate. However, there are numerous underexplored reaction modes that could expand its synthetic utility.

One such area is the use of this enamine in tandem reactions. For example, an iodine-catalyzed one-pot synthesis has been reported for thioenamines, involving a nucleophilic addition followed by a cross-dehydrogenation coupling. nih.gov A similar strategy could be envisioned for 1-(pent-1-en-1-yl)piperidine, allowing for the one-pot formation of more complex structures.

Additionally, the self-condensation of enamines under microwave irradiation to form substituted benzenes presents another intriguing possibility. tandfonline.com Subjecting 1-(pent-1-en-1-yl)piperidine to these conditions could lead to novel trimerization products. The oxidation of piperidine derivatives into di- and tetrahydropyridine (B1245486) can also generate reactive eneamine moieties capable of nucleophilic attack, a reactivity pattern that could be intentionally harnessed with 1-(pent-1-en-1-yl)piperidine. researchgate.net

| Reactivity Mode | Potential Outcome | Supporting Evidence |

| Tandem Reactions | One-pot synthesis of complex molecules. | Iodine-catalyzed synthesis of thioenamines. nih.gov |

| Self-Condensation | Formation of polysubstituted aromatic compounds. | Microwave-assisted trimerization of enamines. tandfonline.com |

| Controlled Oxidation | Generation of reactive intermediates for further functionalization. | Oxidation of piperidine to form reactive eneamines. researchgate.net |

Green Chemistry Principles in 1-(Pent-1-en-1-yl)piperidine Synthesis and Reactions

The principles of green chemistry are increasingly integral to modern synthetic planning. Future research on 1-(pent-1-en-1-yl)piperidine will undoubtedly focus on developing more environmentally benign synthetic and reaction protocols.

A significant advancement in this area is the use of solvent-free reaction conditions. The synthesis of enamines has been achieved with quantitative conversion in minutes using a planetary ball mill, a method that avoids the use of hazardous solvents and can be highly selective. organic-chemistry.org Another green approach involves the use of microwave irradiation, often in conjunction with environmentally friendly solvents like ionic liquids, to accelerate reactions and reduce energy consumption. tandfonline.com

The development of catalytic systems that operate under mild conditions with high atom economy is also a key goal. Iodine-catalyzed reactions, for instance, offer a practical and green route for certain enamine transformations, as they often proceed under mild conditions without the need for extra solvents. nih.gov Evaluating the greenness of synthetic routes using established metrics, such as those provided by the CHEM21 toolkit, will become standard practice to ensure that new methods are genuinely more sustainable. rsc.orgrsc.org

| Green Chemistry Approach | Key Benefit | Example Application |

| Solvent-Free Synthesis | Reduced waste and environmental impact. | Ball-milling for enamine synthesis. organic-chemistry.org |

| Microwave Irradiation | Faster reaction times and lower energy use. | Self-condensation of enamines in ionic liquids. tandfonline.com |

| Green Catalysis | Mild conditions and high atom economy. | Iodine-catalyzed cross-dehydrogenation coupling. nih.gov |

| Green Metrics Assessment | Quantitative evaluation of environmental impact. | CHEM21 toolkit for amine synthesis. rsc.orgrsc.org |

Integration with Machine Learning for Reaction Prediction and Optimization

The intersection of machine learning and chemistry is a rapidly growing field with the potential to revolutionize how reactions are discovered and optimized. For 1-(pent-1-en-1-yl)piperidine, machine learning can be a powerful tool for predicting its reactivity and identifying optimal reaction conditions.

Recently, a machine-learning model was developed to predict the nucleophilicity (N) and electrophilicity (E) parameters of a wide range of compounds, including enamines. nih.govresearchgate.net Such models can predict the reactivity of 1-(pent-1-en-1-yl)piperidine in various polar organic reactions within seconds, guiding experimental design. nih.govresearchgate.netresearchgate.net This predictive power can help chemists to quickly screen potential reaction partners and conditions, saving significant time and resources.

Machine learning algorithms, such as random forest and extreme gradient boosting, are also being used to develop predictive models for specific reaction outcomes. For example, models have been created to predict the N-dealkylation of amines, a common metabolic pathway. mdpi.com Similar models could be trained to predict the outcomes of various transformations of 1-(pent-1-en-1-yl)piperidine, or to predict reaction yields under different conditions, as has been demonstrated for other amine-involved reactions. acs.org The availability of online platforms for these predictions makes these powerful tools accessible to the broader scientific community. nih.govresearchgate.net

| Machine Learning Application | Specific Goal | Relevant Model/Approach |

| Reactivity Prediction | Predict nucleophilicity and electrophilicity. | rSPOC model trained with the Extra Trees algorithm. nih.govresearchgate.net |

| Reaction Outcome Prediction | Predict the likelihood of specific transformations. | Classification models for N-dealkylation of amines. mdpi.com |

| Yield Optimization | Predict reaction yields under various conditions. | Supervised machine learning based on QM-derived descriptors. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.